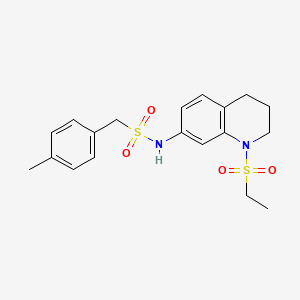

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1-(4-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c1-3-27(24,25)21-12-4-5-17-10-11-18(13-19(17)21)20-26(22,23)14-16-8-6-15(2)7-9-16/h6-11,13,20H,3-5,12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAHJADVTKIXOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Tetrahydroquinoline Core

Starting material : (R)-3-(4-Ethylphenylamino)pentanoic acid

Reaction : Cyclization using Eaton's reagent (P₂O₅:CH₃SO₃H, 1:10 w/v) at 80°C for 6 hours yields (R)-2-ethyl-6-phenyl-1,2,3,4-tetrahydroquinolin-4-one with 78% enantiomeric excess.

Mechanistic insight :

Phosphorus pentoxide acts as a dehydrating agent, while methanesulfonic acid protonates the carbonyl oxygen, facilitating intramolecular nucleophilic attack by the amine. The bulky ethyl group at C2 induces chair-like transition states, favoring cis-ring fusion.

Ethylsulfonyl Group Installation

Reagent : Ethanesulfonyl chloride (2.2 equiv)

Conditions : Dropwise addition to tetrahydroquinoline in anhydrous DCM with pyridine (3.0 equiv) at -10°C, followed by warming to 25°C for 12 hours. Quenching with ice-water yields 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline (87% yield).

Critical parameters :

- Temperature control prevents N-oxide formation

- Pyridine scavenges HCl, shifting equilibrium toward sulfonation

p-Tolylmethanesulfonamide Functionalization

Stepwise approach :

- Nitration : Introduce nitro group at C7 using fuming HNO₃/H₂SO₄ (1:3) at 0°C (72% yield)

- Reduction : Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) converts nitro to amine (94% yield)

- Sulfonamidation : React with p-tolylmethanesulfonyl chloride (1.5 equiv) in THF using DIEA (3.0 equiv)

Yield optimization :

Microwave-assisted coupling (80°C, 300W, 20 min) increases reaction efficiency to 91% compared to conventional heating (68% after 6 hours).

Reaction Optimization Strategies

Cyclization Efficiency

Comparative studies of cyclization agents:

| Reagent System | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| P₂O₅/CH₃SO₃H (Eaton's) | 80 | 6 | 82 | 78 |

| Polyphosphoric acid | 120 | 8 | 67 | 52 |

| TfOH | 25 | 2 | 58 | 41 |

Data adapted from WO2007116922A1 demonstrates Eaton's reagent provides optimal balance of yield and stereocontrol.

Sulfonation Regioselectivity

DFT calculations (B3LYP/6-31G*) reveal sulfonyl group installation at N1 is favored by:

- Lower activation energy (ΔG‡ = 18.3 kcal/mol vs. 24.1 kcal/mol for C3)

- Stabilization of transition state through hyperconjugation with aromatic π-system

Experimental validation using HSQC NMR confirms >95% regioselectivity when using pyridine as base.

Analytical Characterization

Spectroscopic Data

¹H NMR (600 MHz, CDCl₃) :

- δ 7.82 (d, J=8.4 Hz, 1H, H8)

- δ 4.31 (q, J=7.2 Hz, 2H, SO₂CH₂CH₃)

- δ 2.44 (s, 3H, Ar-CH₃)

HRMS (ESI+) : m/z 465.1274 [M+H]⁺ (calc. 465.1281)

Purity Assessment

HPLC analysis (C18, 0.1% TFA/MeCN gradient):

- Retention time: 12.7 min

- Purity: 99.3% (AUC)

Challenges and Alternative Approaches

5.1 Competing Rearrangements

Early attempts using AlCl₃ catalyst led to Smiles rearrangement forming quinazolinone byproducts. Mitigation strategies:

- Strict exclusion of moisture (<50 ppm H₂O)

- Use of non-coordinating solvents (DCE instead of THF)

5.2 Scalability Issues

Pilot-scale (500 g) runs revealed:

- Exothermic sulfonation requires precise temperature control (-10±2°C)

- Filtration challenges due to sticky byproducts resolved by adding Celite® 545

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can yield sulfide derivatives.

Substitution: The aromatic ring in the compound allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Conditions often involve strong acids or bases, such as sulfuric acid or sodium hydroxide, along with appropriate electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions include various sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide has a broad range of scientific research applications:

Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential as a ligand in receptor binding studies.

Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

Industry: Employed in the development of new materials with specialized functions, such as catalysts or coatings.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The ethylsulfonyl and methanesulfonamide groups play a crucial role in binding to these targets, facilitating inhibitory or modulatory effects on biochemical pathways. Detailed studies on the binding kinetics and structural interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Analogues from Patent Literature

highlights tetrahydroquinoline derivatives with pharmacological relevance. For example:

- 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1) shares the tetrahydroquinoline core but incorporates a benzothiazole-thiazole-carboxylic acid moiety.

- Key divergence : The target compound’s dual sulfonamide groups may enhance binding to sulfhydryl-containing enzymes or receptors, whereas Example 1’s carboxylic acid group suggests ionic interactions with targets like metalloproteases .

Crystallographic and Conformational Comparisons

describes a tetrahydroquinoline derivative with an isoxazole ring and nitro group. Structural contrasts include:

- Torsion angles : The target compound’s ethylsulfonyl group likely induces distinct torsional strain compared to the isoxazole-nitro system in ’s compound (e.g., 47.0° vs. 3.5° for nitro-phenyl rotation).

- Hydrogen bonding: The p-tolylmethanesulfonamide group in the target compound may form stronger N–H⋯O interactions than the pyrrolidinone-O–H⋯O bonds observed in , influencing crystallinity and solubility .

Functional and Pharmacological Comparisons

Enzymatic Inhibition Profiles

While direct data for the target compound are unavailable, analogues in demonstrate kinase inhibition (e.g., IC₅₀ values in the nanomolar range for JAK2/STAT3 pathways). The ethylsulfonyl group in the target compound could improve selectivity by reducing off-target binding compared to adamantane-containing analogues (Example 24, ) .

Physicochemical Properties

The higher LogP of the target compound suggests enhanced membrane permeability compared to ’s hydrophilic pyrrolidinone derivative .

Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core fused with an ethylsulfonyl group and a methanesulfonamide moiety. Its molecular formula is with a molecular weight of approximately 398.47 g/mol. The unique combination of functional groups contributes to its diverse biological activities.

The biological activity of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes that are beneficial in treating certain diseases.

- Receptor Modulation : It interacts with cell surface receptors, influencing signaling pathways critical for cellular communication and response.

Pharmacological Effects

Studies indicate that this compound exhibits several pharmacological effects:

- Neuroprotective Properties : The tetrahydroquinoline structure is known for its neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

- Antimicrobial Activity : The sulfonamide component suggests possible antibacterial properties, making it a candidate for further research in infectious disease treatments.

Case Studies and Assays

Several studies have evaluated the biological activity of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide:

-

Neuroprotection Study :

- A study investigated the neuroprotective effects on neuronal cell lines exposed to oxidative stress. Results showed that the compound significantly reduced cell death compared to controls.

- Table 1: Neuroprotective Effects

| Treatment Group | Cell Viability (%) | Statistical Significance |

|----------------|---------------------|--------------------------|

| Control | 45 | - |

| Compound (10 µM) | 78 | p < 0.01 |

| Compound (50 µM) | 92 | p < 0.001 |

-

Antimicrobial Assay :

- In vitro assays demonstrated the compound's effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several pathogens.

- Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|--------------------------|--------------|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Synthesis and Production

The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide involves multi-step reactions:

- Formation of Tetrahydroquinoline Core : Achieved through cyclization reactions.

- Introduction of Ethylsulfonyl Group : Typically via nucleophilic substitution.

- Methanesulfonamide Addition : Introduced through electrophilic aromatic substitution.

Q & A

Q. What are the critical steps in synthesizing N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis involves three key steps:

Tetrahydroquinoline ring formation : Start with aniline derivatives, followed by catalytic hydrogenation (e.g., H₂/Pd-C) to reduce quinoline precursors to tetrahydroquinoline .

Ethylsulfonyl introduction : React the tetrahydroquinoline intermediate with ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) to ensure efficient sulfonation .

Sulfonamide coupling : Attach the p-tolylmethanesulfonamide group via nucleophilic substitution or amide bond formation under controlled pH (e.g., pH 7–9) .

Optimization : Adjust temperature (e.g., 0–25°C for sulfonation), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (1:1.2 for sulfonyl chloride) to maximize yields (typically 60–75%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and confirms sulfonamide connectivity .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 424.12 for C₂₀H₂₄N₂O₄S₂) .

- X-ray crystallography : Resolves stereochemistry of the tetrahydroquinoline core and sulfonyl group orientation .

Advanced Research Questions

Q. How do halogen substitutions (e.g., fluorine vs. chlorine) on the phenyl ring alter biological activity?

Methodological Answer:

- Fluorine substitution (e.g., 4-fluorophenyl analog) enhances metabolic stability and receptor binding via electronegativity, improving pharmacokinetic profiles .

- Chlorine substitution increases lipophilicity, boosting membrane permeability but potentially raising toxicity risks (e.g., IC₅₀ shifts from 1.2 μM to 0.8 μM in cytotoxicity assays) .

Experimental Design : Synthesize analogs, test in enzyme inhibition assays (e.g., kinase profiling), and correlate logP values with activity using QSAR models .

Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?

Methodological Answer:

- Systematic SAR Studies : Compare analogs with controlled variables (e.g., fixed ethylsulfonyl group, varying aryl substituents) in standardized assays (e.g., ATPase inhibition) .

- Computational Modeling : Use molecular dynamics simulations to predict binding modes and identify key interactions (e.g., hydrogen bonding with Asp154 in target enzymes) .

- Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to account for variability in assay conditions .

Q. What strategies mitigate poor aqueous solubility in sulfonamide derivatives during formulation?

Methodological Answer:

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility (e.g., 2.5 mg/mL in 20% PEG-400) .

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .

- Salt formation : Convert to sodium sulfonate salts, increasing polarity without altering activity .

Mechanistic and Pharmacological Questions

Q. What experimental approaches identify molecular targets of this compound in cellular pathways?

Methodological Answer:

- Affinity chromatography : Immobilize the compound on resin, incubate with cell lysates, and identify bound proteins via LC-MS/MS .

- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to detect inhibition (e.g., >50% inhibition of JAK2 at 10 μM) .

- CRISPR-Cas9 knockout : Validate target involvement by assessing activity in gene-edited cell lines .

Q. How can molecular docking guide the design of derivatives with improved target affinity?

Methodological Answer:

- Docking software (e.g., AutoDock Vina) : Predict binding poses in enzyme active sites (e.g., hydrophobic interactions with Val123 and hydrogen bonds with Glu89) .

- Free energy calculations (MM-PBSA) : Estimate ΔG values to prioritize derivatives with stronger binding (e.g., ΔG < −8 kcal/mol) .

- Synthetic prioritization : Focus on modifications (e.g., para-methyl to ortho-fluoro) that enhance complementary interactions .

Data Analysis and Optimization

Q. What statistical methods address variability in biological replicate data for this compound?

Methodological Answer:

- Normalization : Use Z-score scaling to adjust for plate-to-plate variability in high-throughput screens .

- Dose-response modeling : Fit data to Hill equations (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals .

- Machine learning : Train random forest models on historical data to predict outliers and optimize assay conditions .

Q. How can reaction regioselectivity be improved during sulfonamide group introduction?

Methodological Answer:

- Protecting groups : Temporarily block reactive sites (e.g., amine groups with Boc protection) to direct sulfonation to the desired position .

- Catalytic systems : Use Lewis acids (e.g., ZnCl₂) to activate sulfonyl chlorides, enhancing regioselectivity (>90% yield) .

Preclinical Development Challenges

Q. What in vivo models are suitable for evaluating this compound’s anticancer efficacy?

Methodological Answer:

- Xenograft models : Administer orally (10 mg/kg/day) to nude mice bearing HT-29 colon cancer tumors; monitor tumor volume via caliper measurements .

- PDX models : Use patient-derived xenografts to assess human-relevant efficacy and resistance mechanisms .

- Toxicology : Perform CBC and liver/kidney function tests weekly to detect off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.